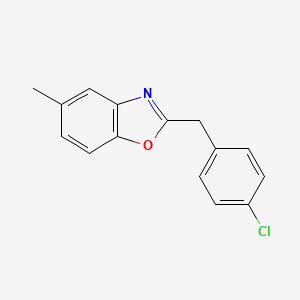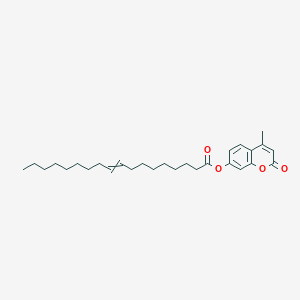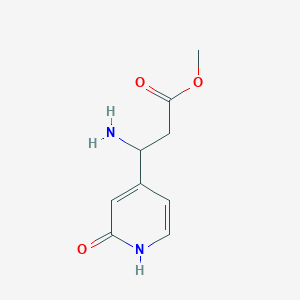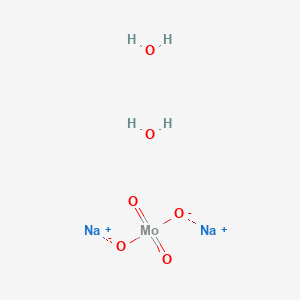
Methyl 2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vulpinic acid is a naturally occurring compound primarily found in lichens. It is a methyl ester derivative of pulvinic acid and is known for its bright yellow color. Vulpinic acid is a secondary metabolite produced by the fungal partner in lichen symbiosis and has been studied for its various biological activities, including its toxic properties to certain mammals and insects .
准备方法
Synthetic Routes and Reaction Conditions: Vulpinic acid can be synthesized through several chemical routes. One notable method involves the functionalization of butenolides via Suzuki cross-coupling reactions using enol triflates . This method allows for efficient synthesis under controlled laboratory conditions.
Industrial Production Methods: While industrial-scale production methods for vulpinic acid are not extensively documented, the compound is typically extracted from lichen species such as Letharia vulpina. The extraction process involves isolating the compound from the lichen biomass, followed by purification steps to obtain vulpinic acid in its pure form .
化学反应分析
Types of Reactions: Vulpinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Vulpinic acid can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vulpinic acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of other complex organic molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its role in lichen symbiosis and its ecological significance.
- Studied for its toxic effects on certain herbivores, insects, and molluscs .
Medicine:
- Exhibits anticancer properties, particularly against melanoma and breast cancer cells .
- Promotes apoptotic cell death through various pathways, making it a potential candidate for cancer therapy .
Industry:
- Potential use as a natural pesticide due to its toxic properties to certain pests.
- Explored for its photoprotective properties in skincare products .
作用机制
Vulpinic acid exerts its effects through several molecular mechanisms:
Molecular Targets and Pathways:
- Induces programmed cell death (apoptosis) in cancer cells by activating both intrinsic and extrinsic apoptosis pathways .
- Downregulates the expression of specific microRNAs (miRNAs) involved in cell proliferation and apoptosis .
- Targets genes related to apoptosis and cell cycle regulation, such as FOXO-3, Bcl-2, Bax, procaspase-3, and procaspase-9 .
相似化合物的比较
Pulvinic Acid: The parent compound of vulpinic acid, known for its role in lichen symbiosis and its biological activities.
Usnic Acid: Another lichen-derived compound with notable antimicrobial and anticancer properties.
Uniqueness of Vulpinic Acid: Vulpinic acid stands out due to its specific methyl ester structure, which imparts unique chemical reactivity and biological activities
属性
分子式 |
C19H14O5 |
|---|---|
分子量 |
322.3 g/mol |
IUPAC 名称 |
methyl 2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |
InChI |
InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3 |
InChI 键 |
OMZRMXULWNMRAE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)



![acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15146110.png)
![1H,2H,3H-Naphtho[2,1-b]pyran-2-amine](/img/structure/B15146118.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)





![(5S)-5-[(8R,10R,14R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one](/img/structure/B15146168.png)
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
